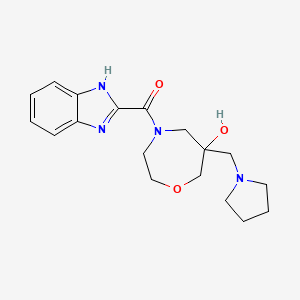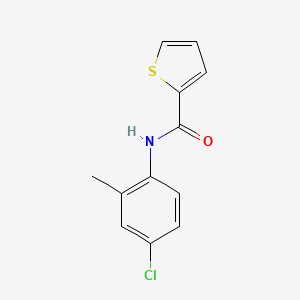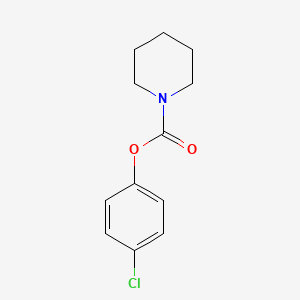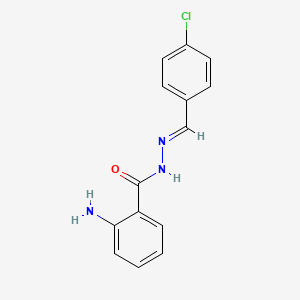
4-(1H-benzimidazol-2-ylcarbonyl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to "4-(1H-benzimidazol-2-ylcarbonyl)-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" often involves multistep synthetic routes. These routes may include regioselective reactions, ring closure methods, and N-alkylation strategies to introduce the complex substituents onto the core structures. For instance, the synthesis of 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles involves regioselective reactions and has been demonstrated to yield compounds with significant vasodilation properties (Nofal et al., 2013).
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the identity and configuration of synthesized compounds. For example, the crystal structure of related compounds has been determined, revealing insights into their conformation and the impact of substituents on their overall geometry (Hranjec et al., 2008).
Scientific Research Applications
Vasorelaxant Activity and QSAR Studies
Benzimidazole derivatives have been synthesized and evaluated for their vasorelaxant properties. Notable compounds exhibited significant activity in inducing vasodilation using isolated rat thoracic aortic rings, with some showing superior activity compared to prazosin hydrochloride, a reference standard. QSAR studies revealed statistically significant models predicting compound activity, emphasizing the potential of benzimidazole derivatives in developing new vasorelaxant agents (Nofal et al., 2013).
Spectroscopic and X-ray Diffraction Studies
Research has focused on synthesizing benzimidazole-tethered oxazepine hybrids, demonstrating their structural compatibility through spectroscopic and X-ray diffraction methods. These studies not only shed light on the compounds' molecular structures but also explore their electrostatic potential and nonlinear optical (NLO) properties, indicating applications in materials science (Almansour et al., 2016).
Antitumor Agents
The synthesis and characterization of pyrrole analogues related to oncodazole, a compound known for its antifungal, antitumor, and anthelmintic properties, highlight the therapeutic potential of benzimidazole and pyrrole derivatives in cancer research. These efforts point towards the development of novel antitumor agents leveraging the biological activity of benzimidazole-based structures (Massa et al., 1990).
properties
IUPAC Name |
1H-benzimidazol-2-yl-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-17(16-19-14-5-1-2-6-15(14)20-16)22-9-10-25-13-18(24,12-22)11-21-7-3-4-8-21/h1-2,5-6,24H,3-4,7-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIUKDZKVSJZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)
![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)

![N,N-dimethyl-2-[(3-methylbenzyl)amino]-1-propyl-1H-benzimidazole-5-carboxamide](/img/structure/B5519571.png)


![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)


![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)